molecular formula C11H10ClN3O4S B235975 1H-Imidazole, 5-((2-chloro-6-methylphenyl)sulfonyl)-1-methyl-4-nitro- CAS No. 131134-91-3

1H-Imidazole, 5-((2-chloro-6-methylphenyl)sulfonyl)-1-methyl-4-nitro-

Cat. No. B235975
M. Wt: 315.73 g/mol
InChI Key: FMIVUKKSIFSQMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazole, 5-((2-chloro-6-methylphenyl)sulfonyl)-1-methyl-4-nitro- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 1H-Imidazole, 5-((2-chloro-6-methylphenyl)sulfonyl)-1-methyl-4-nitro- is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting certain enzymes and signaling pathways involved in cancer cell growth and proliferation.

Biochemical And Physiological Effects

Studies have shown that 1H-Imidazole, 5-((2-chloro-6-methylphenyl)sulfonyl)-1-methyl-4-nitro- exhibits potent cytotoxic effects against various cancer cell lines. It has also been shown to possess antimicrobial activity against certain bacterial strains. However, further studies are needed to fully understand its biochemical and physiological effects.

Advantages And Limitations For Lab Experiments

The advantages of using 1H-Imidazole, 5-((2-chloro-6-methylphenyl)sulfonyl)-1-methyl-4-nitro- in lab experiments include its potential as a potent anticancer and antimicrobial agent. However, its limitations include its low solubility in water and the need for further studies to fully understand its mechanism of action.

Future Directions

For research on 1H-Imidazole, 5-((2-chloro-6-methylphenyl)sulfonyl)-1-methyl-4-nitro- include investigating its potential as a therapeutic agent for various diseases, including cancer and microbial infections. Further studies are also needed to fully understand its mechanism of action and to develop more effective synthesis methods to improve its solubility and pharmacological properties.
In conclusion, 1H-Imidazole, 5-((2-chloro-6-methylphenyl)sulfonyl)-1-methyl-4-nitro- is a promising compound with potential applications in medicinal chemistry and antimicrobial research. Further studies are needed to fully understand its pharmacological effects and to develop more effective synthesis methods to improve its solubility and therapeutic potential.

Synthesis Methods

The synthesis of 1H-Imidazole, 5-((2-chloro-6-methylphenyl)sulfonyl)-1-methyl-4-nitro- involves the reaction of 2-chloro-6-methylbenzenesulfonyl chloride with 1-methyl-1H-imidazole-4-carbaldehyde in the presence of a base. The resulting intermediate is further reacted with nitric acid to yield the final product.

Scientific Research Applications

1H-Imidazole, 5-((2-chloro-6-methylphenyl)sulfonyl)-1-methyl-4-nitro- has been extensively studied for its potential applications in medicinal chemistry, particularly as a potential anticancer agent. It has also been investigated for its antimicrobial properties and as a potential therapeutic agent for various diseases.

properties

CAS RN

131134-91-3

Product Name

1H-Imidazole, 5-((2-chloro-6-methylphenyl)sulfonyl)-1-methyl-4-nitro-

Molecular Formula

C11H10ClN3O4S

Molecular Weight

315.73 g/mol

IUPAC Name

5-(2-chloro-6-methylphenyl)sulfonyl-1-methyl-4-nitroimidazole

InChI

InChI=1S/C11H10ClN3O4S/c1-7-4-3-5-8(12)9(7)20(18,19)11-10(15(16)17)13-6-14(11)2/h3-6H,1-2H3

InChI Key

FMIVUKKSIFSQMV-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)Cl)S(=O)(=O)C2=C(N=CN2C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=CC=C1)Cl)S(=O)(=O)C2=C(N=CN2C)[N+](=O)[O-]

synonyms

1-methyl-4-nitro-5-imidazolyl-2-chloro-6-methylphenyl sulfone
MNICMPS

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.